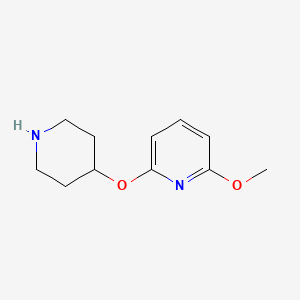
(1-Aminocyclopropyl)methanethiolhydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-Aminocyclopropyl)methanethiolhydrochloride: is a chemical compound with the molecular formula C4H9NS.HCl It is a derivative of cyclopropane, featuring an amino group and a methanethiol group attached to the cyclopropane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method involves the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization to form the cyclopropane ring . The reaction conditions often require the use of diazo compounds, ylides, or carbene intermediates to facilitate the cyclopropanation process .
Industrial Production Methods: Industrial production of (1-Aminocyclopropyl)methanethiolhydrochloride may involve large-scale cyclopropanation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions: (1-Aminocyclopropyl)methanethiolhydrochloride undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The methanethiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products:
Oxidation: Disulfides, sulfonic acids.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: (1-Aminocyclopropyl)methanethiolhydrochloride is used as a building block in organic synthesis, particularly in the preparation of cyclopropane-containing compounds.
Biology: In biological research, this compound can be used to study the effects of cyclopropane derivatives on cellular processes. Its ability to interact with biological molecules makes it a valuable tool for investigating enzyme mechanisms and protein-ligand interactions .
Medicine: The compound’s potential therapeutic properties are being explored, particularly in the development of new drugs targeting specific molecular pathways. Its structural features may allow for the design of inhibitors or activators of enzymes involved in disease processes .
Industry: In industrial applications, this compound can be used as an intermediate in the synthesis of agrochemicals, polymers, and other specialty chemicals. Its reactivity and versatility make it a valuable component in various manufacturing processes .
Mécanisme D'action
The mechanism of action of (1-Aminocyclopropyl)methanethiolhydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and methanethiol groups can form covalent bonds with active sites, leading to inhibition or activation of enzymatic activity. The cyclopropane ring provides structural rigidity, enhancing the compound’s binding affinity and specificity .
Comparaison Avec Des Composés Similaires
1-Aminocyclopropane-1-carboxylic acid: A precursor to the plant hormone ethylene, used in agricultural research.
1-Aminocyclopropylphosphonate: Known for its role in enzyme inhibition and potential therapeutic applications.
Uniqueness: (1-Aminocyclopropyl)methanethiolhydrochloride is unique due to the presence of both amino and methanethiol groups on the cyclopropane ring. This combination of functional groups provides distinct reactivity and potential for diverse applications compared to other cyclopropane derivatives .
Propriétés
Formule moléculaire |
C4H10ClNS |
|---|---|
Poids moléculaire |
139.65 g/mol |
Nom IUPAC |
(1-aminocyclopropyl)methanethiol;hydrochloride |
InChI |
InChI=1S/C4H9NS.ClH/c5-4(3-6)1-2-4;/h6H,1-3,5H2;1H |
Clé InChI |
VWUWEJPTMQYJNH-UHFFFAOYSA-N |
SMILES canonique |
C1CC1(CS)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




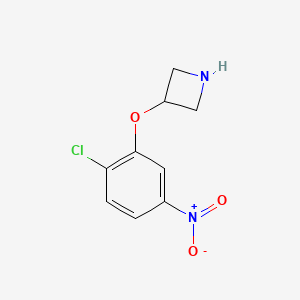
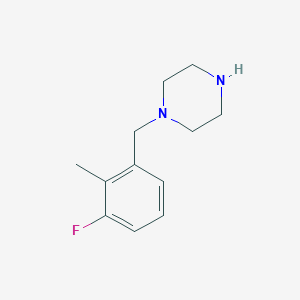
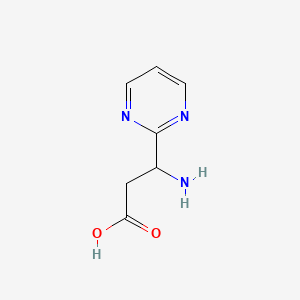
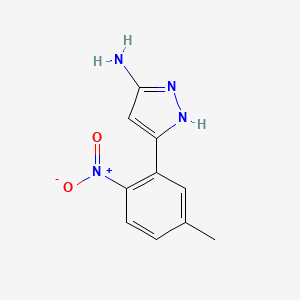
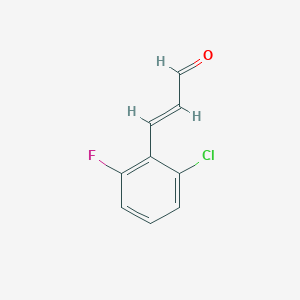
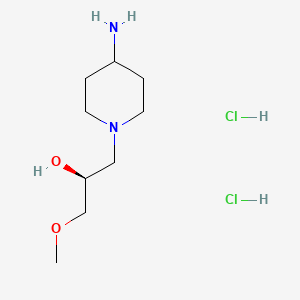

![4-Ethynyl-2-azabicyclo[2.2.2]octanehydrochloride](/img/structure/B13589620.png)
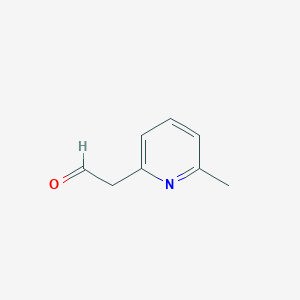

![5-methyl-4-oxo-2H,4H,5H-pyrrolo[3,4-c]pyridine-1-carboxylicacid](/img/structure/B13589645.png)
